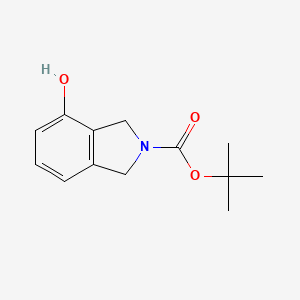

tert-Butyl 4-hydroxyisoindoline-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of tert-Butyl 4-hydroxyisoindoline-2-carboxylate involves a multi-step reaction . The first step involves the reaction of the starting material with anhydrous potassium carbonate and allyl bromide under ice-cooling . The reaction temperature is raised to 65°C overnight to complete the reaction . The reaction solution is then poured into ice-water, extracted with ethyl, washed with saturated brine, dried over anhydrous sodium sulfate, then concentrated, and purified by column chromatography to obtain the product .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C13H17NO3 . It has a molecular weight of 235.28 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 235.28 . It is soluble in most organic solvents but slightly soluble in water.科学的研究の応用

Synthesis and Chemical Transformation

Tert-Butyl 4-hydroxyisoindoline-2-carboxylate is instrumental in chemical synthesis and transformation processes. López-Valdez et al. (2011) demonstrated its use in the synthesis of cichorine and 4-hydroxyisoindolin-1-one natural products through an oxidative radical cyclization process (López-Valdez et al., 2011). Similarly, Patil and Luzzio (2017) employed tert-butyl 2-(1-oxoisoindolin-2-yl)acetate, a derivative, for the synthesis of triazolylalanine analogues through click chemistry (Patil & Luzzio, 2017).

Pharmacological Research

In pharmacological research, compounds like this compound play a role in the development of new drugs. O’Neill et al. (2009) discussed the use of N-tert-Butyl isoquine, a derivative, as a 4-aminoquinoline antimalarial drug candidate (O’Neill et al., 2009).

Material Science and Organic Chemistry

This compound is also significant in material science and organic chemistry. For instance, Raphael et al. (2012) synthesized a new aromatic carboxylate ligand using a derivative for the support of lanthanide coordination compounds (Raphael et al., 2012). Additionally, Lee et al. (2005) utilized tert-butyl ester derivatives in the enantioselective synthesis of α-(hydroxymethyl)-glutamic acid, highlighting its relevance in stereoselective synthesis (Lee et al., 2005).

Analytical Chemistry

In analytical chemistry, Bailey et al. (1981) established a method for determining the antioxidant 3-tert-butyl-4-hydroxy-anisole in rat plasma using gas chromatography-mass spectrometry, where tert-butyl derivatives were essential for the analytical process (Bailey et al., 1981).

Safety and Hazards

The safety information for tert-Butyl 4-hydroxyisoindoline-2-carboxylate indicates that it is classified under the GHS07 category . The hazard statements include H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

特性

IUPAC Name |

tert-butyl 4-hydroxy-1,3-dihydroisoindole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-7-9-5-4-6-11(15)10(9)8-14/h4-6,15H,7-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAWGDHUTSZFFIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1)C(=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid hydrochloride](/img/structure/B1382049.png)